REACTION_CXSMILES
|
[F:1][C:2]([F:25])([F:24])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]3[C:16]([C:17](=[O:21])[C:18]=2[O:19]C)=[C:15]([OH:22])[CH:14]=[C:13]([OH:23])[CH:12]=3)=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[F:25][C:2]([F:1])([F:24])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:10][C:11]3[C:16]([C:17](=[O:21])[C:18]=2[OH:19])=[C:15]([OH:22])[CH:14]=[C:13]([OH:23])[CH:12]=3)=[CH:7][CH:8]=1
|
Name
|
2-(4-trifluoromethylphenyl)-3-methoxy-5,7-dihydroxy-4H-chromen-4-one
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C=1OC2=CC(=CC(=C2C(C1OC)=O)O)O)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quenched with 80 mL ice water
|
Type
|
CUSTOM
|
Details
|
for terminating
|
Type
|
CUSTOM
|
Details
|
the chemical reaction
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 500 mL ethyl acetate for 3 times
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride aqueous solution once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, crude product
|
Type
|
ADDITION
|
Details
|
was mixed with 20 mL ethyl acetate/petroleum (1:10)
|
Type
|
CUSTOM
|
Details
|
target yellow compound was obtained
|
Type
|
FILTRATION
|
Details
|
after filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(C=C1)C=1OC2=CC(=CC(=C2C(C1O)=O)O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |